ABT-472

Vue d'ensemble

Description

ABT-472, Novel PARP inhibitor

Applications De Recherche Scientifique

Recherche sur le cancer

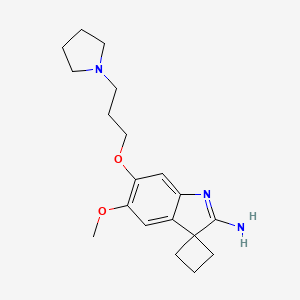

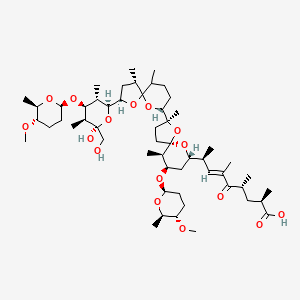

La forte inhibition de l'enzyme PARP-1 par le composé le rend utile dans la recherche sur le cancer {svg_1}. Il a été utilisé dans le développement de nouveaux inhibiteurs de PARP-1 pour le traitement du cancer {svg_2} {svg_3}.

Propriétés antivirales

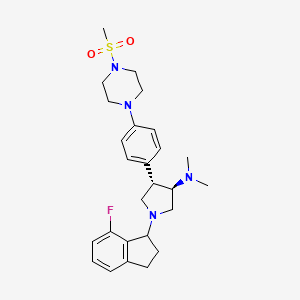

Les dérivés du benzimidazole, y compris l'ABT-472, ont montré des propriétés antivirales puissantes {svg_4}. Ils ont été utilisés dans la conception et la synthèse de nouveaux médicaments ayant une meilleure activité sélective et une activité inhibitrice contre les virus {svg_5}.

Découverte de médicaments

L'this compound a été utilisé dans des programmes de découverte de médicaments axés sur une large gamme de domaines thérapeutiques englobant l'AVC, l'ischémie cardiaque, le cancer, l'inflammation et le diabète {svg_6}.

Études structurales

Le composé a été utilisé dans des études visant à élucider les caractéristiques structurales requises pour l'inhibition de la poly (ADP-ribose) polymérase {svg_7}. Cela a contribué à guider la synthèse rationnelle de nouveaux inhibiteurs de la poly (ADP-ribose) polymérase {svg_8}.

Développement de nouveaux médicaments

L'this compound a été utilisé dans le développement de nouveaux dérivés du benzimidazole. Ces dérivés ont été conçus, synthétisés et leurs structures chimiques ont été attestées par RMN du 1H, spectroscopie infrarouge (IR), spectrométrie de masse (MS) et analyse élémentaire {svg_9}.

Mécanisme D'action

Target of Action

The primary target of 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate, also known as ABT-472, is the poly (ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in DNA repair and cell death, making it a significant target in cancer research .

Analyse Biochimique

Biochemical Properties

ABT-472 interacts with the PARP-1 enzyme, a key player in DNA repair and genomic stability . The compound exhibits a Ki value of 8 nM and an EC50 value of 3 nM in whole cell assay , indicating its high affinity and efficacy towards the PARP-1 enzyme. This interaction can influence various biochemical reactions, particularly those involved in DNA repair and cell survival .

Cellular Effects

This compound has significant effects on various types of cells, particularly cancer cells . By inhibiting PARP-1, this compound can disrupt the process of DNA repair, leading to cell death . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the PARP-1 enzyme . This compound acts as a potent inhibitor of PARP-1, preventing it from facilitating the repair of damaged DNA . This leads to an accumulation of DNA damage in the cell, which can trigger cell death .

Metabolic Pathways

This compound is involved in the PARP-1 mediated DNA repair pathway

Subcellular Localization

Given its role as a PARP-1 inhibitor, it is likely that this compound localizes to the nucleus where PARP-1 is typically found .

Propriétés

IUPAC Name |

butanedioic acid;2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O.C4H6O4/c1-2-8-20-9-6-11(7-10-20)16-18-13-5-3-4-12(15(17)21)14(13)19-16;5-3(6)1-2-4(7)8/h3-5,11H,2,6-10H2,1H3,(H2,17,21)(H,18,19);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFBXGWIRCSOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670431 | |

| Record name | Butanedioic acid--2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943650-25-7 | |

| Record name | Butanedioic acid--2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ABT-472?

A1: While the provided abstracts don't delve into the specific mechanism of action, they do mention that this compound is a benzimidazole PARP inhibitor [, ]. This suggests that this compound likely exerts its effects by inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can interfere with the DNA repair processes in cancer cells, ultimately leading to cell death.

Q2: What were the key findings related to the development and synthesis of this compound?

A2: Researchers successfully developed a nine-step convergent process for the synthesis of this compound []. They identified and addressed several impurities, ultimately streamlining the synthesis while maintaining a convergent approach. Importantly, the team also determined a stable salt form and established control over the API solid form. This process development was crucial for producing larger quantities of high-purity this compound (over 99% purity) for further research and potential clinical applications.

Q3: What preclinical evidence supports the potential anticancer activity of this compound?

A3: Although the abstract lacks specifics, it highlights that this compound demonstrated an ability to enhance the antitumor activity of doxorubicin in human xenograft models []. This finding suggests a potential synergistic effect when combining this compound with existing chemotherapeutic agents like doxorubicin. Further investigation into this synergistic potential and the underlying mechanisms would be valuable for optimizing treatment strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)

![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B605041.png)